(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione
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Overview
Description
(1R,5S)-7,7-Dimethyl-2-azabicyclo[320]heptane-3,6-dione is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione typically involves cyclization reactions. One common method includes the reaction of a suitable diene with a nitrogen-containing reagent under controlled conditions to form the bicyclic structure. Specific reaction conditions such as temperature, solvent, and catalysts can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted bicyclic compounds.
Scientific Research Applications
(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic compound with a nitrogen atom, used as a strong base in organic synthesis.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
(1R,5S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione is unique due to its specific bicyclic structure and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,5S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2)6-4(7(8)11)3-5(10)9-6/h4,6H,3H2,1-2H3,(H,9,10)/t4-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMAYUPYMVBIS-UJURSFKZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2[C@@H](C1=O)CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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